molecular formula C17H20N8O3S B2654230 N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide CAS No. 886902-00-7

N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide

Cat. No. B2654230
CAS RN: 886902-00-7
M. Wt: 416.46
InChI Key: RDQOSNSYRDXYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H20N8O3S and its molecular weight is 416.46. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Triazine Derivatives

    Research into triazine derivatives, closely related to the queried compound, has led to the development of compounds with potential positive inotropic activity. These activities are explored through the synthesis of various derivatives, illustrating the compound's relevance in cardiovascular research (Zhang et al., 2008).

  • Heterocyclic Compound Synthesis for Pest Control

    Further exploration into the synthesis of heterocyclic compounds incorporating thiadiazole moieties has shown insecticidal potential against pests like Spodoptera littoralis. This research underscores the compound's utility in developing new agricultural chemical agents (Fadda et al., 2017).

  • Antiviral and Antimalarial Applications

    Theoretical investigations and molecular docking studies have identified sulfonamide derivatives, related to the structure , with potential antimalarial and antiviral activities. These findings suggest the compound's role in addressing infectious diseases (Fahim & Ismael, 2021).

Chemical Synthesis and Evaluation

  • Advanced Chemical Synthesis

    Innovative synthesis routes for triazolo[1,5-a]triazin-7-one derivatives and functionalized [1,2,4]triazoles have been developed, showcasing the compound's chemical versatility and potential in creating novel materials or bioactive molecules (Heras et al., 2003).

  • Antiviral Research

    Derivatives of 4,6-bis-ethylamino[1,3,5]triazine have demonstrated high antiviral activity against H1N1 influenza, highlighting the compound's relevance in medicinal chemistry and antiviral drug development (Demchenko et al., 2020).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O3S/c1-3-18-14-21-15(19-4-2)25-16(22-14)23-24-17(25)29-8-13(26)20-10-5-6-11-12(7-10)28-9-27-11/h5-7H,3-4,8-9H2,1-2H3,(H,20,26)(H2,18,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQOSNSYRDXYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide

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